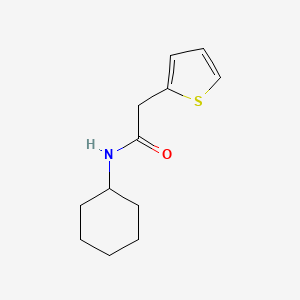

N-cyclohexyl-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c14-12(9-11-7-4-8-15-11)13-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIKTZHUPBJABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-2-(thiophen-2-yl)acetamide can be synthesized through the N-acylation reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . This reaction typically involves the use of reagents such as phosphorus pentasulfide (P4S10) and various solvents under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the common methods used for the industrial production of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(thiophen-2-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives into thiol compounds.

Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .

Scientific Research Applications

N-cyclohexyl-2-(thiophen-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(thiophen-2-yl)acetamide involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes like urease, which plays a role in microbial metabolism . The compound’s structure allows it to interact with specific proteins and enzymes, leading to its biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogues and their properties:

Key Observations :

- Thiophene vs. Imidazole/Imidazolone : Replacement of the thiophene ring with imidazole or imidazolone (e.g., compounds in ) reduces lipophilicity (lower logP) due to increased polarity from nitrogen atoms. This impacts solubility and membrane permeability.

- Synthesis Yields : The imidazolone derivative (90% yield) outperforms the thiophene analogue (79%) , likely due to fewer steric hindrances in cyclization steps.

Spectral and Tautomeric Behavior

- Tautomerism: The thiazolidinone derivative N-cyclohexyl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide exists as a 1:1 tautomeric mixture in solution, as evidenced by split NMR signals (δ 7.18–7.53 ppm for imine and amine protons) .

- IR Stretches : All compounds exhibit strong C=O stretches (1631–1712 cm⁻¹), but sulfonamide derivatives (e.g., ) display additional S=O peaks at 1150–1250 cm⁻¹ .

Q & A

Q. How can continuous flow reactors improve the scalability of this compound synthesis?

- Methodological Answer :

- Residence Time Optimization : Use microreactors to reduce reaction time from hours to minutes.

- In-line Analytics : Integrate FTIR or UV-Vis for real-time monitoring of intermediate formation.

- Waste Minimization : Recover solvents via distillation loops in flow systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.